
2,2'-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a complex organic compound that features a combination of thiophene, pyridine, and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di(thiophen-2-yl)benzaldehyde with 2,6-diaminopyridine to form the core pyridine structure. This is followed by cyclization with dihydrooxazole derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or iodine (I₂) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and is used in similar synthetic applications.
4,5-Dihydrooxazole: A core structure in the compound, used in various organic syntheses.
Uniqueness
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of thiophene, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in material science and medicinal chemistry .
Propriétés
Formule moléculaire |
C25H19N3O2S2 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-(3,5-dithiophen-2-ylphenyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2S2/c1-3-22(31-9-1)18-11-16(12-19(13-18)23-4-2-10-32-23)17-14-20(24-26-5-7-29-24)28-21(15-17)25-27-6-8-30-25/h1-4,9-15H,5-8H2 |
Clé InChI |
KDLZRYVVLPRUDL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC(=CC(=N2)C3=NCCO3)C4=CC(=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


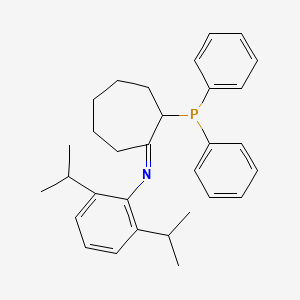
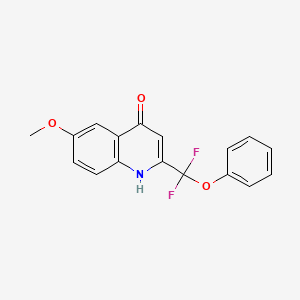
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)

![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
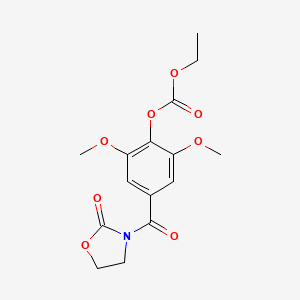

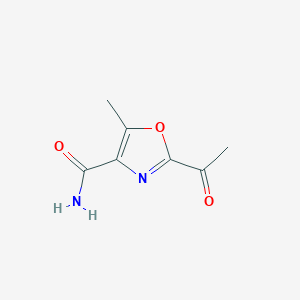


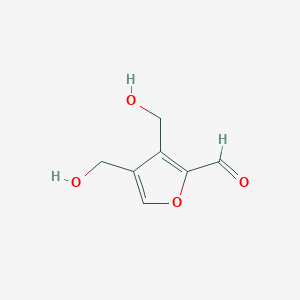
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
